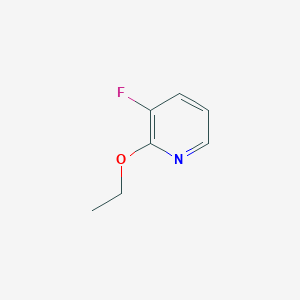

2-Ethoxy-3-fluoropyridine

Overview

Description

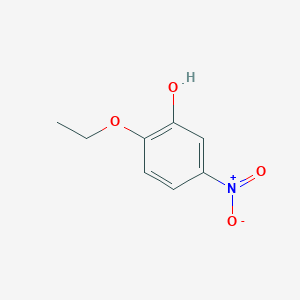

2-Ethoxy-3-fluoropyridine is a chemical compound with the molecular formula C7H8FNO. It has a molecular weight of 141.15 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H8FNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Scientific Research Applications of 2-Ethoxy-3-fluoropyridine

Synthesis and Reactivity Studies this compound serves as an essential precursor in the synthesis of complex fluorinated compounds, offering unique reactivity due to its fluorine and ethoxy functional groups. Researchers have developed methods for the synthesis of fluoropyridines through fluorodenitration reactions, highlighting the versatility of fluoropyridine derivatives in organic synthesis. Such methodologies are pivotal for generating compounds with potential applications in pharmaceuticals and agrochemicals, where fluorine's presence often imparts beneficial properties such as increased stability and bioactivity (S. Kuduk, R. M. Dipardo, M. Bock, 2005).

Functionalization and Complex Formation The compound's structural framework facilitates further functionalization, leading to the creation of diverse molecules. For instance, the synthesis of 4-Ethoxycarbonyl(cyano)-β-carbolines via thermolysis of 4-aryl-3(5)-azidopyridines demonstrates the compound's adaptability in forming heterocyclic structures with potential optical and biological properties. Such derivatives are scrutinized for their hypoglycemic properties, indicating a broad spectrum of pharmacological applications (Viktoriya А. Proshchenkova et al., 2021).

Analytical and Sensing Applications this compound derivatives have been explored as components in the development of selective sensors. For example, the creation of ratiometric fluorescence probes based on vinylpyrrole end-capped bipyridine showcases the potential of such fluoropyridines in analytical chemistry for selective metal ion sensing, crucial for biological and environmental monitoring (A. Ajayaghosh, P. Carol, Sivaramapanicker Sreejith, 2005).

Mechanism of Action

Target of Action

It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines can undergo nucleophilic substitution reactions . For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various synthetic routes towards 18 f-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name |

2-ethoxy-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMQSIXIQVIKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743738 | |

| Record name | 2-Ethoxy-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858675-63-5 | |

| Record name | 2-Ethoxy-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

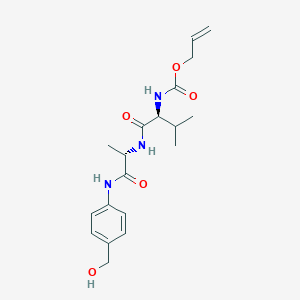

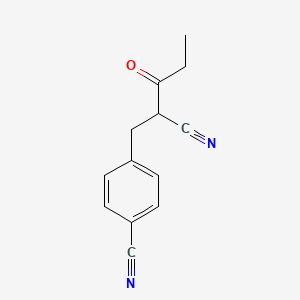

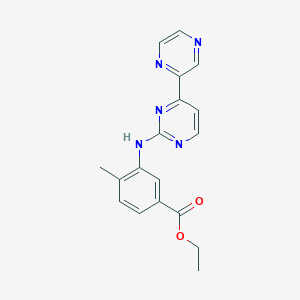

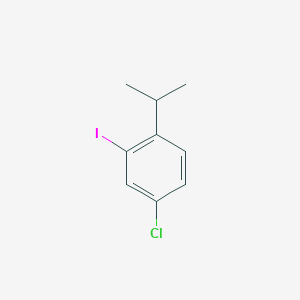

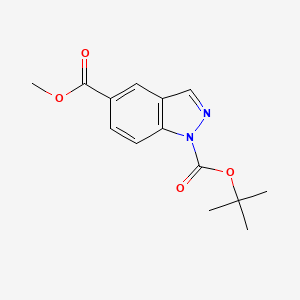

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, trans-N-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester](/img/structure/B1510191.png)

![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)

![Tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B1510198.png)

![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)